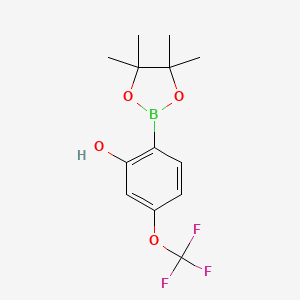

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol

Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is a boronate ester featuring a phenol ring substituted with a trifluoromethoxy (-OCF₃) group and a tetramethyl-1,3,2-dioxaborolan (pinacol boronate) moiety. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity as a boron-containing intermediate . The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, which can modulate electronic properties and biological activity in derived products.

Properties

Molecular Formula |

C13H16BF3O4 |

|---|---|

Molecular Weight |

304.07 g/mol |

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7,18H,1-4H3 |

InChI Key |

SMCXBGGRFCUAMN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron-containing intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The trifluoromethoxy group can be reduced under specific conditions.

Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Compounds with reduced trifluoromethoxy groups.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol exerts its effects is largely dependent on its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Trifluoromethoxy Substituents

- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (): Replaces -OCF₃ with -CF₃ and introduces a nitrile (-CN) group. The nitrile group increases polarity and may reduce solubility in non-polar solvents compared to the phenol derivative.

Methanesulfonyl and Aniline Derivatives

- 2-Methanesulfonyl-5-(tetramethyl-dioxaborolan-2-yl)phenol (): Replaces -OCF₃ with a methanesulfonyl (-SO₂CH₃) group. The sulfonyl group is strongly electron-withdrawing, increasing acidity of the phenol (pKa ~1–2 vs. ~10 for unsubstituted phenol) and altering hydrogen-bonding capacity. This derivative may exhibit enhanced stability toward hydrolysis due to reduced nucleophilic character at the boron center .

- 5-Methanesulfonyl-4-(tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline (): Introduces an aniline (-NH₂) group adjacent to the boronate.

Heterocyclic vs. Benzene Core

- 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole ():

- Replaces the benzene ring with a thiazole heterocycle.

- The thiazole’s nitrogen and sulfur atoms introduce additional sites for hydrogen bonding and metal coordination, which may influence catalytic activity in coupling reactions.

- The electron-deficient nature of thiazole could enhance oxidative stability of the boronate ester compared to aromatic counterparts .

Fluorinated Aromatic Boronates

- 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (): Features a fluorophenyl group instead of trifluoromethoxy phenol.

Physicochemical and Reactivity Comparisons

Key Physical Properties

*Calculated based on molecular formulas.

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The trifluoromethoxy group’s electron-withdrawing nature activates the boronate toward transmetalation, but steric hindrance from the -OCF₃ group may slow coupling rates compared to less bulky analogs .

- Thiazole Derivative (): Heterocyclic boronates often exhibit faster coupling rates due to reduced steric hindrance and enhanced electron deficiency .

- Fluorophenyl Analogs (): Fluorine’s small size improves coupling efficiency in sterically congested systems, though yields may vary depending on the electrophilic partner .

Biological Activity

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS Number: 479411-95-5), is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a boron atom within a dioxaborolane ring and a trifluoromethoxy group attached to a phenolic structure. Its molecular formula is with a molecular weight of 297.08 g/mol. The structural representation is crucial for understanding its reactivity and interactions with biological targets.

Recent studies have indicated that compounds containing boron, such as this one, can interact with various biological macromolecules. The dioxaborolane moiety is known to participate in enzyme inhibition by forming reversible covalent bonds with nucleophilic residues in active sites.

Inhibition of SARS-CoV-2 Mpro

A significant area of research has focused on the inhibition of the main protease (Mpro) of SARS-CoV-2. In vitro studies have demonstrated that boronic acid derivatives can effectively inhibit this enzyme, which is essential for viral replication. For instance, one study reported that certain amido boronic acids displayed promising inhibitory activity against Mpro with a reduction in enzymatic activity by approximately 23% at a concentration of 20 μM .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

| Study | Target | Assay Type | Efficacy | Notes |

|---|---|---|---|---|

| Study A | SARS-CoV-2 Mpro | FRET-based assay | 23% inhibition at 20 μM | Selective for Mpro over PLpro |

| Study B | Enzyme Inhibition | Enzymatic Activity Assay | Moderate inhibition observed | Non-competitive binding suggested |

| Study C | Anticancer Activity | Cell Viability Assay | IC50 = 15 μM in cancer cell lines | Potential use in cancer therapy |

Case Studies

- SARS-CoV-2 Inhibition : In a series of experiments involving various boronic acid derivatives, it was found that those with specific structural features exhibited enhanced binding affinity to the Mpro active site. The presence of the dioxaborolane ring was critical for maintaining activity against this viral target .

- Cancer Cell Lines : Another investigation assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated that the compound could reduce cell viability significantly at micromolar concentrations, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol?

The compound can be synthesized via two primary methodologies:

- Lithiation-borylation : A halogenated precursor (e.g., bromophenol) is treated with n-butyllithium at low temperatures (-78°C) in THF, followed by reaction with triisopropylborate. Pinacol is added to stabilize the boronate ester, yielding the product with ~79% efficiency after purification .

- Miyaura borylation : A palladium-catalyzed reaction between a brominated precursor and bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate). Yields vary between 38–63%, depending on substituent electronic effects and steric hindrance .

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation-borylation | n-BuLi, triisopropylborate, THF, -78°C | ~79 | |

| Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base | 38–63 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for structural confirmation. Key signals include the tetramethyl dioxaborolane protons (δ 1.27–1.38 ppm) and aromatic protons influenced by the trifluoromethoxy group (δ 7.20–7.30 ppm). Discrepancies in splitting patterns may arise from rotameric equilibria or steric effects .

- X-ray Crystallography : SHELX programs are widely used for refining crystal structures. The boronate ester’s geometry (B–O bond lengths ~1.36–1.39 Å) and planarity of the phenol ring can be validated .

Q. What are the typical applications of this compound in organic synthesis?

The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions , forming biaryl or heteroaryl linkages. For example, coupling with halogenated pyridines or quinolones under Pd catalysis yields pharmacophores with trifluoromethoxy substituents, which enhance metabolic stability . The phenol moiety also allows further functionalization (e.g., etherification, esterification) .

Advanced Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the trifluoromethoxy group reduces electron density at the boron atom, potentially slowing transmetallation steps in Suzuki reactions. However, it increases the electrophilicity of the aromatic ring, favoring oxidative addition with Pd(0) catalysts. Computational studies suggest that steric effects from the tetramethyl dioxaborolane ring may dominate over electronic effects in certain substrates .

Q. What strategies optimize reaction yields in palladium-catalyzed applications?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency for sterically hindered substrates.

- Solvent/Base Systems : Use polar aprotic solvents (dioxane, DMF) with phosphate or carbonate bases to stabilize intermediates.

- Temperature Control : Elevated temperatures (80–100°C) enhance kinetics but may promote protodeboronation. Microwave-assisted synthesis reduces side reactions (e.g., notes microwave methods for similar compounds) .

Q. How can contradictions in NMR data be resolved during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities, particularly for overlapping aromatic signals.

- X-ray Refinement : SHELXL resolves bond-length anomalies (e.g., B–O vs. C–O distances) and confirms regiochemistry .

- Purity Assessment : HPLC or GC-MS identifies byproducts (e.g., hydrolyzed boronic acids), which may distort NMR spectra .

Q. How do steric effects from the tetramethyl dioxaborolane group impact reaction design?

The bulky pinacol boronate group can hinder access to the boron center, requiring ligand-accelerated catalysis (e.g., SPhos or XPhos ligands) to facilitate transmetallation. Steric maps derived from X-ray data (e.g., using SHELXL) guide substrate design to minimize clashes .

Q. What protocols ensure stability during storage and handling?

- Storage : Keep at 0–6°C under inert atmosphere to prevent hydrolysis of the boronate ester .

- Reaction Conditions : Use anhydrous solvents and molecular sieves to suppress moisture-induced degradation .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.